molecular formula C14H16N2O2 B11407591 N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

Cat. No.: B11407591
M. Wt: 244.29 g/mol
InChI Key: YCNVOVABORDEQZ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a phenyl group at the 3-position and a pentanamide moiety at the 5-position. The compound’s molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol (calculated from evidence-based analogs) . Key physicochemical properties include a logP (octanol-water partition coefficient) of approximately 3.8, indicating moderate lipophilicity, and a polar surface area of 45.67 Ų, suggesting moderate solubility in polar solvents.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide

InChI

InChI=1S/C14H16N2O2/c1-2-3-9-13(17)15-14-10-12(16-18-14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,17)

InChI Key

YCNVOVABORDEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and pentanamide groups. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an α-amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxazole ring into a more saturated form.

    Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) and alkylating agents such as methyl iodide (CH₃I) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)pentanamide exerts its effects involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and processes . This binding can modulate the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Evidence ID
This compound C₁₅H₁₈N₂O₂ 258.32 ~3.8 Phenyl-isoxazole + pentanamide chain [5, 12]
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide C₁₅H₁₈N₂O₂ 258.32 3.80 4-Methylphenyl substitution on isoxazole [5]
N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide C₁₉H₁₈N₂O₃ 322.36 N/A Benzamide group + propoxy substituent [12]
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylpentanamide C₂₁H₂₃N₃O₂ 349.43 N/A 1,2,4-Oxadiazole core + benzyl group [9]
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide C₂₀H₁₇F₃N₄O₂ 402.37 N/A Trifluoromethylphenyl + propanamide chain [3]

Key Findings and Trends

Heterocyclic Core Modifications

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole : Replacement of the isoxazole ring with a 1,2,4-oxadiazole (e.g., in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This substitution increases molecular weight (e.g., 349.43 vs. 258.32) and may enhance metabolic stability .

Acyl Chain Variations

  • Pentanamide vs. Shorter Chains : The pentanamide chain in the target compound provides flexibility and moderate hydrophobicity (logP ~3.8). In contrast, propanamide analogs (e.g., ) exhibit shorter chains, reducing steric bulk but possibly diminishing binding affinity in biological targets .

Aromatic Substitutions

  • Phenyl vs. Methylphenyl : The 4-methylphenyl analog () retains the same molecular weight as the parent compound but increases hydrophobicity (logP 3.8), highlighting how alkyl groups fine-tune lipophilicity without altering core functionality .

Implications for Research and Development

  • Drug Design : The target compound’s balance of lipophilicity (logP ~3.8) and polar surface area (~45 Ų) positions it as a promising candidate for central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is critical .
  • Synthetic Feasibility : Analogs with simpler substituents (e.g., methylphenyl) may offer synthetic advantages over fluorinated or benzyl-containing derivatives, which require complex multi-step syntheses .

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